molecular formula C9H8BrClN2 B13052058 (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile

Cat. No.: B13052058
M. Wt: 259.53 g/mol
InChI Key: IILDMKRHZLIKJB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of an amino group, a bromo-chlorophenyl group, and a nitrile group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chlorobenzaldehyde and an appropriate chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction and Cyanation: The imine intermediate is then reduced to the corresponding amine, followed by cyanation to introduce the nitrile group.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the reactions.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products:

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of azido or thiol-substituted derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of chiral catalysts and ligands.

Biology:

  • Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific diseases.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chiral center can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • (3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile
  • (3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile

Uniqueness:

  • The specific substitution pattern on the phenyl ring (bromo and chloro groups) can significantly influence the compound’s reactivity and biological activity.
  • The chiral center provides enantioselectivity, which is crucial in the development of pharmaceuticals.

This general structure should help you get started on your detailed article For precise information, you may need to consult scientific literature or databases

Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromo-2-chlorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrClN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1

InChI Key

IILDMKRHZLIKJB-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@H](CC#N)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Br)C(CC#N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.